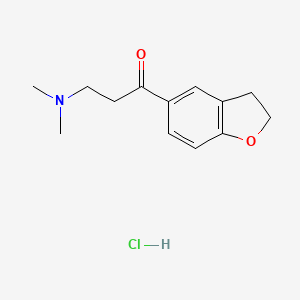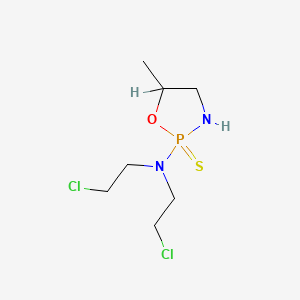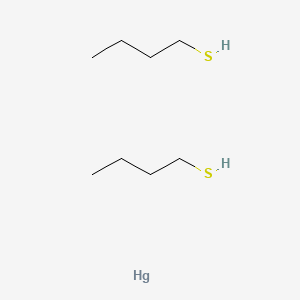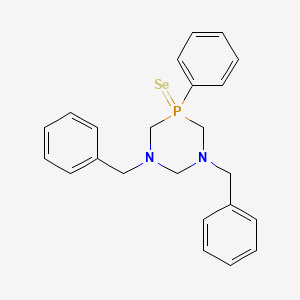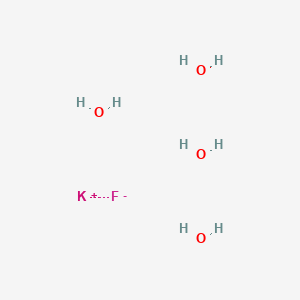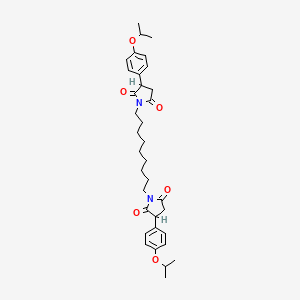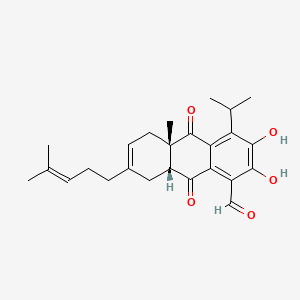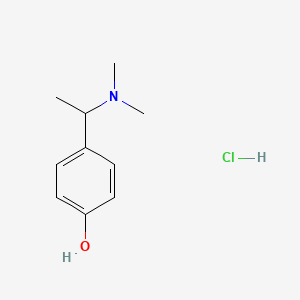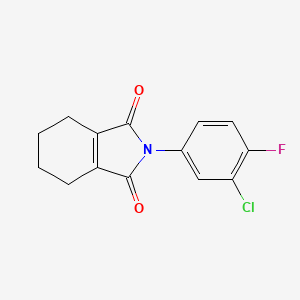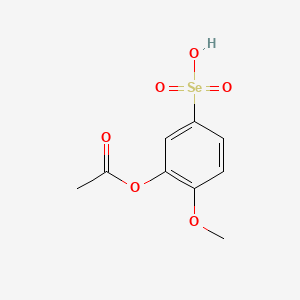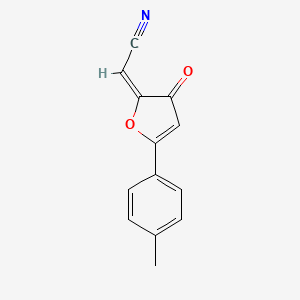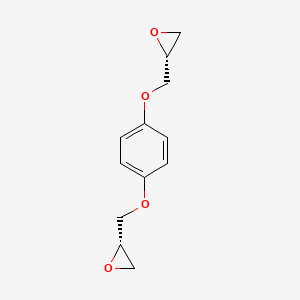
1,4-Bis(2,3-epoxypropoxy)benzene, meso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2,3-epoxypropoxy)benzene, meso- is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is often used as a reactive diluent and modifier in epoxy resins, which are widely utilized in coatings, adhesives, and composites .
准备方法
The synthesis of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- typically involves the reaction of resorcinol with epichlorohydrin in the presence of a base. The process can be summarized in the following steps:
Reaction with Epichlorohydrin: Resorcinol reacts with epichlorohydrin to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin is then treated with a base, such as sodium hydroxide, to undergo dehydrochlorination, resulting in the formation of the epoxy groups.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1,4-Bis(2,3-epoxypropoxy)benzene, meso- undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups can react with nucleophiles, such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Polymerization: It can undergo polymerization reactions, especially in the presence of catalysts, to form cross-linked polymer networks.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common reagents and conditions used in these reactions include strong bases for dehydrochlorination, nucleophiles for ring-opening reactions, and catalysts for polymerization.
科学研究应用
1,4-Bis(2,3-epoxypropoxy)benzene, meso- has a wide range of applications in scientific research:
Biology: Its biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating biocompatible materials for medical devices and implants.
作用机制
The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in the formation of cross-linked polymer networks, which are essential for the material’s mechanical properties and stability .
相似化合物的比较
1,4-Bis(2,3-epoxypropoxy)benzene, meso- can be compared with other glycidyl ethers, such as:
1,3-Bis(2,3-epoxypropoxy)benzene: Similar in structure but differs in the position of the epoxy groups on the benzene ring.
Resorcinol diglycidyl ether: Another glycidyl ether with similar applications but different reactivity and properties.
The uniqueness of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- lies in its specific structure, which provides distinct reactivity and properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
129375-41-3 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[[(2R)-oxiran-2-yl]methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2/t11-,12+ |
InChI 键 |
FSYPIGPPWAJCJG-TXEJJXNPSA-N |
手性 SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)OC[C@@H]3CO3 |
规范 SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


